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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned
for their robust metal-chelating properties. The introduction of a nitrile group at the 2-position of
the phenanthroline scaffold, yielding 1,10-Phenanthroline-2-carbonitrile, significantly alters its
electronic and steric profile, offering unique opportunities in the design of novel ligands for
catalysis, sensing, and medicinal chemistry. This technical guide provides a comprehensive
overview of the expected spectroscopic characteristics of 1,10-Phenanthroline-2-carbonitrile,
complete with detailed experimental protocols and logical workflows for its characterization.
While direct experimental data for this specific molecule is not widely published, this guide
compiles predicted data based on analogous compounds and established spectroscopic
principles.

Molecular and Physical Properties

Property Value

Molecular Formula C13H7Ns

Molecular Weight 205.21 g/mol

Exact Mass 205.063997236 Da[1]
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Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1,10-Phenanthroline-2-
carbonitrile. These values are predicted based on the analysis of 1,10-phenanthroline and
related substituted derivatives.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Assignment

~2230 C=N stretch (Nitrile)
3100-3000 C-H stretch (Aromatic)
1620-1580 C=C and C=N ring stretching
1500-1400 C=C ring stretching

900-650 C-H out-of-plane bending

'H Nuclear Magnetic Resonance (NMR) Spectroscopy (in

CDCIz)
Chemical Shift (6, ppm) Multiplicity Assignment
9.2-9.0 Doublet H-9
8.4-8.2 Doublet of Doublets H-4, H-7
8.0-7.8 Doublet H-3
78-7.6 Multiplet H-5, H-6, H-8

Note: The presence of the electron-withdrawing nitrile group at the 2-position is expected to
cause a downfield shift of the adjacent protons, particularly H-3.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(in CDCI3)

| Chemical Shift (8, ppm) | Assignment | | :--- | :--- | :--- | | ~152 | C-2 | | ~150 | C-10a, C-10b | |
~145|C-4,C-7||~136|C-9||~129| C-5,C-6 | | ~127 | C-4a, C-6a || ~125| C-3, C-8 | |
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~118 | C=N (Nitrile) |

Mass Spectrometry

miz Assignment
205.06 [M]* (Molecular lon)
178.06 [M - HCN]*

Visible (UV-Vis) i hanol)

Molar Absorptivity (g, L

Amax (nm) Assignment
mol~* cm™?)

~230 ~30,000 T - TT* transition

~270 ~25,000 T — TU* transition

~320 ~5,000 n - T* transition

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
generalized protocols that can be adapted for 1,10-Phenanthroline-2-carbonitrile.

Infrared (IR) Spectroscopy
Methodology:

o Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The
spectrum is recorded in the range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet is recorded and subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL
of a deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
» Data Acquisition: The NMR tube is placed in the spectrometer's probe.

o For H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio.

o For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

Mass Spectrometry
Methodology:

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.

¢ Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

o Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is
acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected
molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy
Methodology:

o Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent
(e.g., methanol or ethanol). This stock solution is then diluted to a concentration that results
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in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption

(Amax).

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with
the pure solvent to serve as a blank. The absorbance spectrum is recorded over a
wavelength range of approximately 200-800 nm. The spectrum of the blank is automatically
subtracted from the sample spectrum.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a substituted 1,10-phenanthroline derivative like 1,10-

Phenanthroline-2-carbonitrile.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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